![molecular formula C23H28N4O2S B2685457 N-(3-甲基丁基)-1-(4-氧代-7-苯基-3,4-二氢噻吩[3,2-d]嘧啶-2-基)哌啶-3-羧酰胺 CAS No. 1243021-71-7](/img/structure/B2685457.png)
N-(3-甲基丁基)-1-(4-氧代-7-苯基-3,4-二氢噻吩[3,2-d]嘧啶-2-基)哌啶-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H28N4O2S . It has a molecular weight of 424.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C23H28N4O2S/c1-16(2)8-12-24-21(28)17-9-13-26(14-10-17)23-25-19-11-15-30-20(19)22(29)27(23)18-6-4-3-5-7-18/h3-7,11,15-17H,8-10,12-14H2,1-2H3,(H,24,28)" . The Canonical SMILES representation is: "CC©CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 424.6 g/mol . It has a computed XLogP3-AA value of 3.9, which is a measure of its lipophilicity . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 424.19329732 g/mol . The topological polar surface area is 93.2 Ų . The compound has a heavy atom count of 30 . The complexity of the molecule, as computed by Cactvs, is 654 .科学研究应用
抗血管生成和DNA切割活性
对新型N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的研究已证明具有显著的抗血管生成和DNA切割活性。这些化合物通过各种分析技术合成和表征,使用鸡绒毛尿囊膜模型显示了对血管生成有效的体内抑制作用。此外,通过凝胶电泳证实了它们的DNA切割能力,表明其通过发挥抗血管生成和细胞毒性作用而具有作为抗癌剂的潜力(Vinaya Kambappa et al., 2017)。
抗菌活性
已探索了新型吡啶噻吩嘧啶和吡啶噻吩三嗪的合成及其抗菌活性。这些化合物通过涉及5-乙酰基-3-氨基-4-芳基-6-甲基噻吩[2,3-b]吡啶-2-甲酰胺的反应合成,生成嘧啶酮和三嗪酮。在体外测试了这些化合物的抗菌活性,显示出对治疗应用的前景(A. Abdel-rahman et al., 2002)。
镇痛和抗炎活性
另一个应用领域是合成和评估布洛芬类似物以了解其抗炎活性。合成了2(4-异丁基苯基)丙酰胺的N-羟甲基衍生物,并在角叉菜胶诱导的大鼠足爪水肿法中显示出有效的抗炎活性,表明了开发新型抗炎药的潜力(A. Rajasekaran et al., 1999)。
抗癌和抗-5-脂氧合酶剂
对新型吡唑并嘧啶衍生物的进一步研究揭示了它们作为抗癌和抗-5-脂氧合酶剂的双重潜力。这些化合物通过缩合反应合成,并在针对癌细胞系的细胞毒性试验中以及抑制5-脂氧合酶(一种参与炎症和癌症的酶)方面显示出有希望的结果(A. Rahmouni et al., 2016)。
可溶性环氧合酶抑制
发现工作导致了可溶性环氧合酶(一种与多种疾病有关的酶)的1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺抑制剂的鉴定。优化这些化合物已产生了具有良好药代动力学特征的有效抑制剂,突出了其在治疗应用中的潜力(R. Thalji et al., 2013)。
属性
IUPAC Name |
N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-15(2)10-11-24-21(28)17-9-6-12-27(13-17)23-25-19-18(16-7-4-3-5-8-16)14-30-20(19)22(29)26-23/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHADAOYBKVXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。